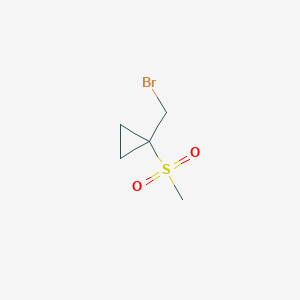

1-(bromomethyl)-1-methanesulfonylcyclopropane

説明

1-(Bromomethyl)-1-methanesulfonylcyclopropane (CAS: 2091872-40-9) is a cyclopropane derivative featuring a bromomethyl (-CH2Br) and a methanesulfonyl (-SO2CH3) group attached to the same carbon atom of the three-membered ring. Its molecular formula is C6H11BrO2S, with a molecular weight of 227.12 g/mol (calculated from ). The SMILES notation is CS(=O)(=O)CC1(CC1)CBr, and the InChIKey is SXXUNLPFKDPLRC-UHFFFAOYSA-N . The compound’s strained cyclopropane ring and electron-withdrawing sulfonyl group make it reactive in substitution and ring-opening reactions, suggesting utility in organic synthesis, pharmaceuticals, or materials science.

特性

IUPAC Name |

1-(bromomethyl)-1-methylsulfonylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2S/c1-9(7,8)5(4-6)2-3-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHKTCPOKAZDSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(bromomethyl)-1-methanesulfonylcyclopropane typically involves the reaction of cyclopropane derivatives with bromomethyl and methanesulfonyl reagents. One common method includes the bromination of cyclopropane followed by sulfonylation. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are essential to obtain high-purity 1-(bromomethyl)-1-methanesulfonylcyclopropane.

化学反応の分析

Types of Reactions

1-(Bromomethyl)-1-methanesulfonylcyclopropane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids.

Reduction Reactions: The compound can be reduced to remove the bromomethyl group, yielding cyclopropane derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of azido or thiol-substituted cyclopropane derivatives.

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of cyclopropane derivatives without the bromomethyl group.

科学的研究の応用

1-(Bromomethyl)-1-methanesulfonylcyclopropane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 1-(bromomethyl)-1-methanesulfonylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methanesulfonyl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound. Molecular targets and pathways involved in its action depend on the specific reactions and applications being studied.

類似化合物との比較

Structural and Functional Group Comparisons

The table below summarizes key attributes of 1-(bromomethyl)-1-methanesulfonylcyclopropane and analogous compounds:

Physical Properties and Handling

- Physical State: The cyclohexane analog () is a pale liquid, while 1-(aminomethyl)-N,N-dimethylcyclopropane-1-sulfonamide hydrochloride () is likely a solid due to its ionic nature. The target compound’s physical state is unspecified but may resemble the cyclohexane derivative given structural similarity .

- Stability : Methanesulfonyl groups generally enhance stability toward hydrolysis compared to esters (e.g., methyl 1-(hydroxymethyl)cyclopropanecarboxylate, ), which are prone to saponification .

生物活性

1-(Bromomethyl)-1-methanesulfonylcyclopropane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in research and therapeutics.

Chemical Structure and Properties

1-(Bromomethyl)-1-methanesulfonylcyclopropane features a cyclopropane ring, which contributes to its unique reactivity and interaction with biological targets. The presence of a bromomethyl group and a methanesulfonyl moiety enhances its electrophilic character, potentially allowing it to participate in various biochemical reactions.

The biological activity of 1-(bromomethyl)-1-methanesulfonylcyclopropane is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This mechanism can lead to the inhibition of target proteins, affecting cellular pathways involved in disease processes.

- Target Enzymes : The compound has been shown to interact with several enzymes, including those involved in metabolic pathways and signal transduction.

- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can act as enzyme inhibitors, impacting cell viability and proliferation rates in various cancer cell lines.

Case Studies

Several studies have investigated the effects of 1-(bromomethyl)-1-methanesulfonylcyclopropane on different biological systems:

- Cancer Cell Lines : A study conducted on breast cancer cell lines indicated that treatment with this compound resulted in a significant reduction in cell viability, suggesting potential anticancer properties. The mechanism was linked to apoptosis induction through the activation of caspases .

- Enzyme Inhibition : Research has shown that this compound effectively inhibits certain kinases involved in cancer signaling pathways. In a series of experiments, varying concentrations were tested against specific kinases, revealing an IC50 value indicative of potent inhibitory activity .

Data Table: Biological Activity Summary

Medicinal Chemistry

The unique structure of 1-(bromomethyl)-1-methanesulfonylcyclopropane makes it a valuable scaffold for the development of novel therapeutics. Its ability to modify enzyme activity positions it as a candidate for drug design aimed at various diseases, particularly cancer.

Future Directions

Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the core structure affect biological outcomes.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。